
3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol” is a chemical compound that belongs to the family of primary alcohols and amines. It has a CAS Number of 1601187-63-6 . The molecular weight of this compound is 153.17 .
Molecular Structure Analysis
The molecular formula of “3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol” is C6H13F2NO . This indicates that the compound contains six carbon atoms, thirteen hydrogen atoms, two fluorine atoms, one nitrogen atom, and one oxygen atom.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .科学的研究の応用
Branched Chain Aldehydes in Food Flavors
- Research Overview: Branched aldehydes, including compounds like 2-methyl propanal and 3-methyl butanal, are significant for flavor in various food products. The study reviews how these compounds are produced and degraded from amino acids, highlighting the metabolic pathways and factors affecting their formation in foods.
- Relevance: While not directly about 3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol, this research highlights the broader category of compounds involved in flavor science, possibly indicating the types of applications where similar compounds could be researched.
- Source: (Smit, Engels, & Smit, 2009)
Downstream Processing of Biologically Produced Diols
- Research Overview: This review focuses on the separation and purification of biologically produced diols like 1,3-propanediol, emphasizing the significant cost of separation in microbial production. It discusses various methods studied for recovery and purification, addressing the need for improved efficiency in terms of yield, purity, and energy consumption.
- Relevance: Understanding the downstream processing of similar compounds can provide insights into the potential industrial and biotechnological applications of 3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol, particularly in the context of renewable resources and environmental sustainability.
- Source: (Xiu & Zeng, 2008)
Microbial Degradation of Polyfluoroalkyl Chemicals
- Research Overview: This review addresses the environmental biodegradability of polyfluoroalkyl chemicals, focusing on laboratory investigations into important precursors such as fluorotelomer-based compounds. It covers experimental methodologies, degradation pathways, and identifies gaps in knowledge regarding the environmental fate of these chemicals.
- Relevance: Given the structural similarity due to the presence of fluorinated moieties, this paper may offer a context for understanding how compounds like 3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol could behave in environmental settings and their potential biodegradability.
- Source: (Liu & Mejia Avendaño, 2013)
Fluorine in Protein Design
- Research Overview: This paper reviews the incorporation of highly fluorinated analogs of hydrophobic amino acids into proteins, aiming to create proteins with novel chemical and biological properties. The use of fluorination is explored as a strategy to enhance protein stability against chemical and thermal denaturation.
- Relevance: Although not directly related, the study shows how fluorinated compounds can play a role in bioengineering and pharmaceuticals, suggesting possible research pathways for exploring the applications of 3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol in similar domains.
- Source: (Buer & Marsh, 2012)
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H227, H315, H319, and H335 . These codes indicate that the compound is combustible, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .
特性
IUPAC Name |
3-[2,2-difluoroethyl(methyl)amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F2NO/c1-9(3-2-4-10)5-6(7)8/h6,10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBCXUBTYIPPLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCO)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1601187-63-6 |
Source


|
| Record name | 3-((2,2-difluoroethyl)(methyl)amino)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-methoxyethyl)amino)-3-(3-methoxyphenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2685823.png)

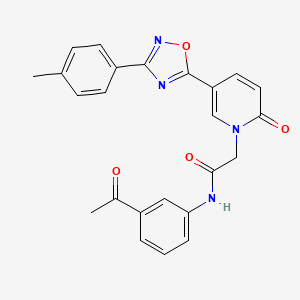
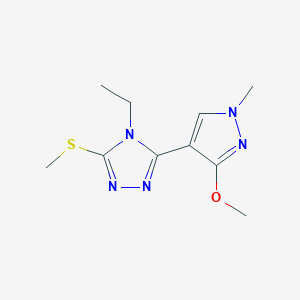


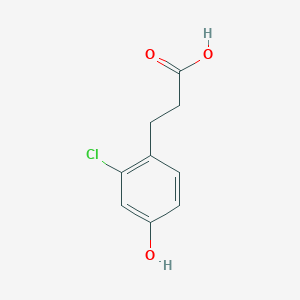
![[6-[(1-Methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2685833.png)
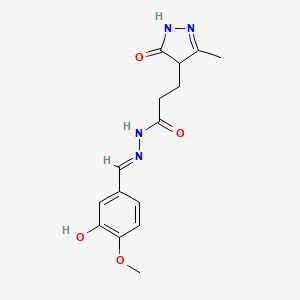

![2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2685839.png)
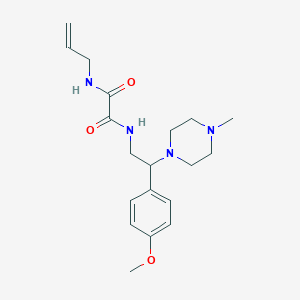
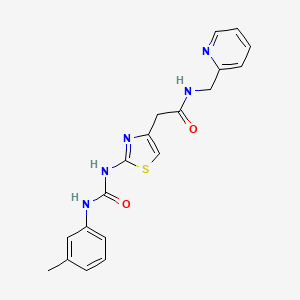
![N1-(1-hydroxybutan-2-yl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2685843.png)